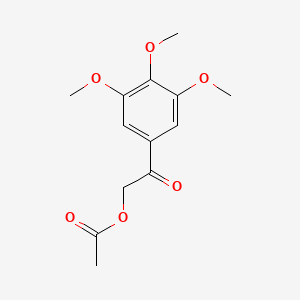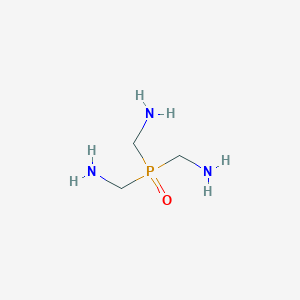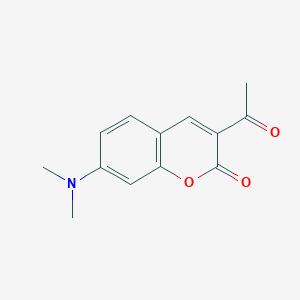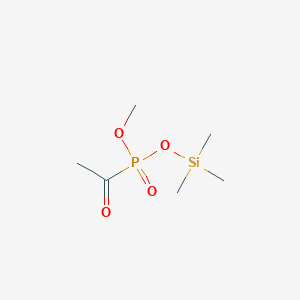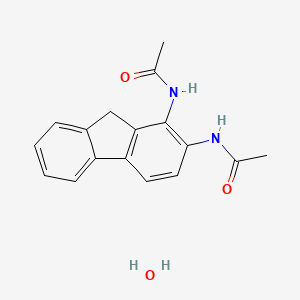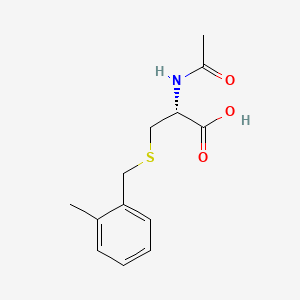
S-(2-Methylbenzyl)-N-acetylcysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(2-Methylbenzyl)-N-acetylcysteine: is an organic compound that belongs to the class of thioethers It is a derivative of N-acetylcysteine, where the sulfur atom is bonded to a 2-methylbenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methylbenzyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with 2-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by extraction and purification techniques such as recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: S-(2-Methylbenzyl)-N-acetylcysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Derivatives with different functional groups
Aplicaciones Científicas De Investigación
Chemistry: S-(2-Methylbenzyl)-N-acetylcysteine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new materials .
Biology: In biological research, this compound is studied for its potential antioxidant properties. It is investigated for its ability to scavenge free radicals and protect cells from oxidative stress .
Medicine: The compound is explored for its therapeutic potential in treating conditions related to oxidative stress, such as neurodegenerative diseases and liver disorders. Its ability to modulate cellular redox status makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used as an additive in various formulations. It is incorporated into products to enhance stability and shelf life .
Mecanismo De Acción
The mechanism of action of S-(2-Methylbenzyl)-N-acetylcysteine involves its interaction with cellular thiol groups. The compound can donate its thiol group to replenish intracellular glutathione levels, thereby enhancing the antioxidant capacity of cells. This action helps in neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage .
Comparación Con Compuestos Similares
- S-benzyldithiocarbazate (SBDTC)
- S-4-methylbenzyldithiocarbazate (S4MBDTC)
- 2-methylbenzyl alcohol
Comparison: S-(2-Methylbenzyl)-N-acetylcysteine is unique due to its specific structure, which combines the properties of N-acetylcysteine and 2-methylbenzyl groups. This combination imparts distinct antioxidant properties and makes it more effective in certain applications compared to its analogs .
Propiedades
Número CAS |
73898-18-7 |
|---|---|
Fórmula molecular |
C13H17NO3S |
Peso molecular |
267.35 g/mol |
Nombre IUPAC |
(2R)-2-acetamido-3-[(2-methylphenyl)methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C13H17NO3S/c1-9-5-3-4-6-11(9)7-18-8-12(13(16)17)14-10(2)15/h3-6,12H,7-8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 |
Clave InChI |
TYMRNCZACFVURC-LBPRGKRZSA-N |
SMILES isomérico |
CC1=CC=CC=C1CSC[C@@H](C(=O)O)NC(=O)C |
SMILES canónico |
CC1=CC=CC=C1CSCC(C(=O)O)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


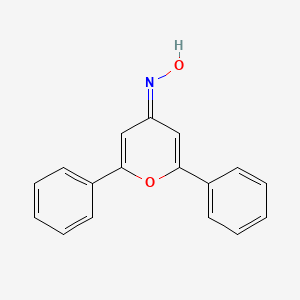
![Phosphonic acid, [3-(2-furanyl)-1-hydroxy-2-propenyl]-, dimethyl ester](/img/structure/B14458546.png)

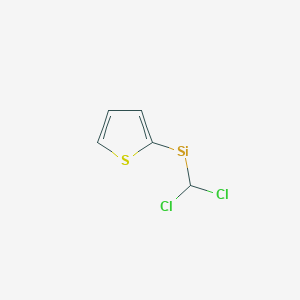
![1-Butyl-1-[cyclopropyl(cyclopropylidene)methyl]cyclopropane](/img/structure/B14458563.png)

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)
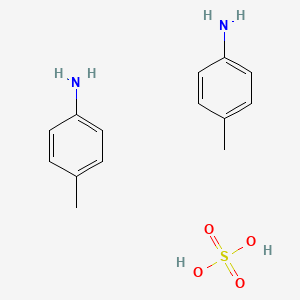
![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
